molecular formula C15H14N4O3S B6530375 ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate CAS No. 1020489-50-2

ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate

Cat. No.: B6530375
CAS No.: 1020489-50-2
M. Wt: 330.4 g/mol
InChI Key: PGCSJXGOCLFBIW-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and benzothiazole cores. One common approach is to first synthesize 1-methyl-1H-pyrazole-3-carboxylic acid and then react it with ethyl chloroformate to form the ethyl ester. Subsequently, the benzothiazole core can be constructed through a cyclization reaction involving o-aminothiophenol and an appropriate halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or benzothiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be exploited to design new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole and benzothiazole moieties can bind to enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Ethyl 2-(1-methyl-1H-pyrazole-4-amido)-1,3-benzothiazole-6-carboxylate

Uniqueness: Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzothiazole core. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

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Biological Activity

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₆H₁₆N₄O₃S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 1171989-19-7

This compound features a benzothiazole moiety linked to a pyrazole derivative, which is known for its pharmacological significance.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. In particular:

  • Study Findings : A series of pyrazole derivatives were synthesized and tested against various bacterial strains, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The minimal inhibitory concentration (MIC) values indicated significant antimicrobial activity.
CompoundBacterial StrainMIC (μmol/mL)
This compoundE. coli0.038
P. aeruginosa0.067
Reference DrugAmpicillin0.033 (E. coli), 0.067 (P. aeruginosa)

These results suggest that the compound exhibits comparable activity to established antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of the compound has also been explored through various in vitro studies:

  • Mechanism of Action : The presence of the benzothiazole ring is believed to enhance cytotoxicity against cancer cell lines by interacting with specific cellular targets involved in proliferation and apoptosis.
  • Research Findings : In a study evaluating the effects of similar pyrazole compounds on cancer cells, several derivatives demonstrated significant inhibition of cell growth in human cancer cell lines such as HT-29 and Jurkat cells.
CompoundCell LineIC₅₀ (μM)
This compoundHT-29<10
Jurkat<15
Reference DrugDoxorubicin<5

These findings indicate that the compound could serve as a promising lead in anticancer drug development .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed in various experimental models:

  • Experimental Models : The compound was tested using carrageenan-induced edema and acetic acid-induced capillary permeability assays in mice.
  • Results : The compound exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Properties

IUPAC Name

ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-3-22-14(21)9-4-5-10-12(8-9)23-15(16-10)17-13(20)11-6-7-19(2)18-11/h4-8H,3H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCSJXGOCLFBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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